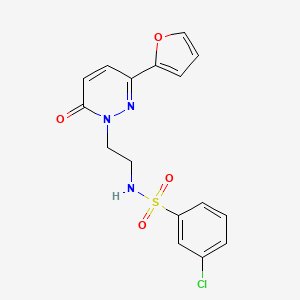

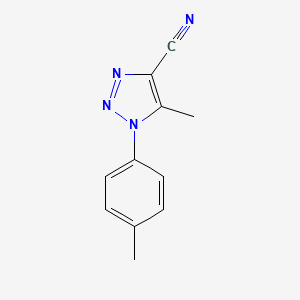

![molecular formula C7H9N3O2S B2510554 1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one CAS No. 160758-18-9](/img/structure/B2510554.png)

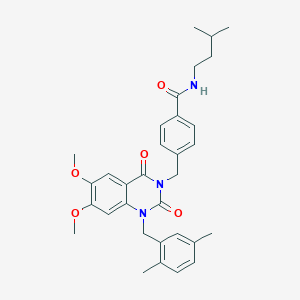

1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one (MOP) is an organic compound with a molecular formula of C7H11NOS. It is a derivative of pyrrolidin-2-one, a heterocyclic compound containing a five-membered ring, and is characterized by a sulfur atom linked to a carbon atom, and a nitrogen atom linked to a carbon atom. MOP is a colorless, odorless, and tasteless solid with a melting point of about 160°C. MOP has been used in various scientific research applications, including drug synthesis, bioanalytical chemistry, and drug delivery.

科学的研究の応用

Electrochemical Studies

The compound has been used in electrochemical studies. Specifically, it has been investigated in the absence and presence of electrochemically generated p-benzoquinone . This study has led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .

Functionalization Studies

The compound has been used in functionalization studies, yielding two series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . The experimental conditions were optimized for each class of compounds .

Antimicrobial Activities

The compound has shown good antimicrobial activities against various microorganisms . This includes bacteria such as Escherichia coli, Staphyloccus aureus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis .

Biological Evaluation

The compound has been used in biological evaluation studies. The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .

Synthesis of New Derivatives

The compound has been used in the synthesis of new derivatives. For instance, it has been used in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

Ligand for Metal Complexes

Derivatives of the compound have been employed as ligands for metal complexes . This showcases the versatility of the compound across various applications.

作用機序

Mode of Action

The exact mode of action of 1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one is currently unknown . It has been observed that similar compounds can interact with their targets through hydrogen bonding and van der waals interactions .

Result of Action

Some related compounds have shown promising anticancer activity , suggesting potential therapeutic applications for this compound.

特性

IUPAC Name |

1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c11-6-2-1-3-10(6)4-5-8-9-7(13)12-5/h1-4H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFULOLFGBVEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2510473.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2510482.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2510490.png)